molecular formula C7H18Si B1597415 Silane, trimethyl-tert-butyl- CAS No. 5037-65-0

Silane, trimethyl-tert-butyl-

Cat. No. B1597415
CAS RN: 5037-65-0
M. Wt: 130.3 g/mol
InChI Key: FFXWYTYNILTGIL-UHFFFAOYSA-N
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Description

Silanes are a class of organic compounds containing silicon (Si) atoms bonded to hydrogen (H) or organic groups. Trimethyl-tert-butyl-silane is a specific silane with the following structure: (CH₃)₃SiC(CH₃)₃ . It features a silicon atom bonded to three methyl groups and a tert-butyl group. The tert-butyl group (t-Bu) consists of three methyl groups attached to a central carbon.



Synthesis Analysis

The synthesis of trimethyl-tert-butyl-silane involves reacting tert-butyl hydroperoxide with (3-chloropropyl) trimethoxysilane . The reaction proceeds as follows:



  • (3-chloropropyl) trimethoxysilane reacts with tert-butyl hydroperoxide .

  • The tert-butylperoxy group is transferred to the silicon atom, resulting in the formation of trimethyl-tert-butyl-silane.



Molecular Structure Analysis

The molecular structure of trimethyl-tert-butyl-silane consists of a silicon atom (Si) bonded to three methyl groups (CH₃) and a tert-butyl group (C(CH₃)₃). The tert-butyl group provides steric hindrance due to its bulky nature.



Chemical Reactions Analysis

Trimethyl-tert-butyl-silane participates in various chemical reactions:



  • Hydrosilylation : It serves as a hydride donor in hydrosilylation reactions, where it adds Si-H bonds across unsaturated carbon-carbon or carbon-heteroatom double bonds.

  • Reduction of Carbonyl Compounds : Trimethyl-tert-butyl-silane can reduce aldehydes and ketones to their corresponding alcohols.

  • Allyl Deprotection : It efficiently removes the allyl protecting group from allyl carboxylic esters.



Physical And Chemical Properties Analysis


  • Physical State : Trimethyl-tert-butyl-silane is a colorless liquid.

  • Boiling Point : It boils at approximately 100°C.

  • Solubility : It is soluble in organic solvents like dichloromethane and toluene.

  • Reactivity : Due to the tert-butyl group, it exhibits unique reactivity patterns.


Safety And Hazards


  • Flammability : Trimethyl-tert-butyl-silane is flammable.

  • Toxicity : While not highly toxic, proper handling and storage are essential.

  • Air Sensitivity : It reacts with oxygen and moisture, so it should be stored under inert conditions.


Future Directions

Research on trimethyl-tert-butyl-silane could explore:



  • Catalytic Applications : Investigate its use as a catalyst or reducing agent.

  • Functionalization : Develop new derivatives for specific applications.

  • Green Chemistry : Optimize its synthesis and utilization for sustainability.


Remember that this analysis is based on available literature, and further studies may reveal additional insights. 🌟


properties

IUPAC Name

tert-butyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18Si/c1-7(2,3)8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXWYTYNILTGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198423
Record name Silane, trimethyl-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, trimethyl-tert-butyl-

CAS RN

5037-65-0
Record name Silane, trimethyl-tert-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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